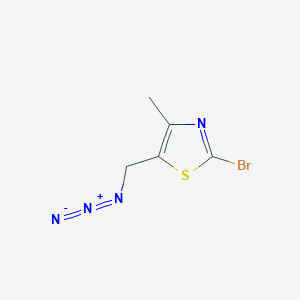
5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is a synthetic compound used in scientific research for its unique properties. This compound is known for its azide group, which allows for the attachment of various biomolecules, making it a useful tool in the field of bioconjugation.
科学的研究の応用
Synthesis of Heterocycles
5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole: is utilized in the synthesis of various heterocycles. Organic azides are key intermediates in constructing five-membered rings with one or more heteroatoms, such as pyrroles, oxazoles, and thiazoles . The azide group in this compound can undergo cycloaddition reactions, forming the backbone of many pharmaceuticals and agrochemicals.
Click Chemistry Applications
This compound is a valuable reagent in click chemistry, particularly in the [3+2] cycloaddition reactions. It can be used to modify biomolecules or polymers in a bioorthogonal manner, allowing for the labeling and tracking of molecules within various biological systems .
Generation of Nitrogen-Centered Radicals
The azido group in 5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole can be a precursor to nitrogen-centered radicals (NCRs). These radicals are significant in chemical biology and can lead to new synthetic pathways, potentially offering routes to novel therapeutic agents .
Metabolic Labeling of DNA and RNA
Azido-modified nucleosides, which can be derived from this compound, have been explored for metabolic labeling of DNA and RNA. This application is crucial for studying the dynamics of nucleic acids in live cells and for understanding genetic regulation .
Development of Anticancer Properties
Research has shown that azido-modified nucleosides, potentially derivable from 5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole , could augment radiation-induced damage to cancer cells, thereby enhancing the efficacy of radiotherapy in cancer treatment .
Supramolecular Self-Assembly
The azide functionality of this compound can be used to conjugate with other molecular entities to form supramolecular structures. These structures have applications in creating functional materials for electro-optical devices and other advanced technological applications .
特性
IUPAC Name |
5-(azidomethyl)-2-bromo-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4S/c1-3-4(2-8-10-7)11-5(6)9-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJEINLFHHKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587901.png)
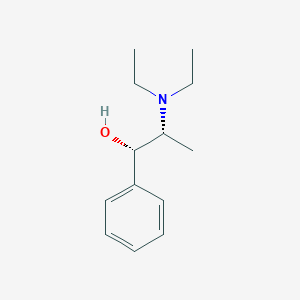
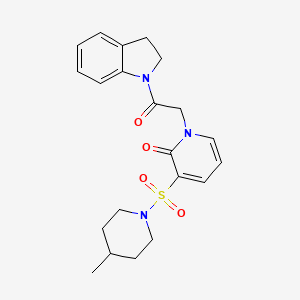

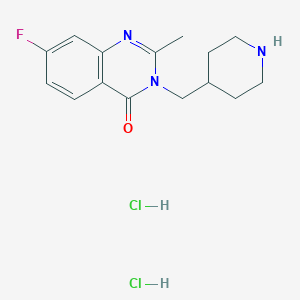
![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)
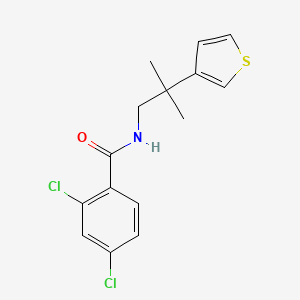
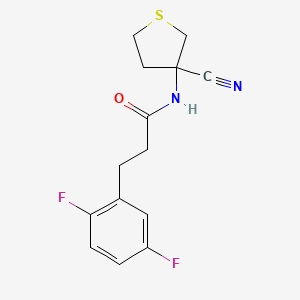
![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)
![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)
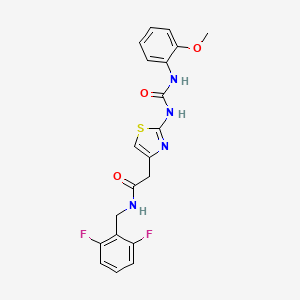
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)
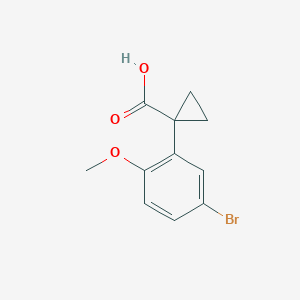
![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)